Amifostine hydrate
Beschreibung
Eigenschaften
IUPAC Name |
2-(3-aminopropylamino)ethylsulfanylphosphonic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H15N2O3PS.H2O/c6-2-1-3-7-4-5-12-11(8,9)10;/h7H,1-6H2,(H2,8,9,10);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHOHHKTRJUFTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CNCCSP(=O)(O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H17N2O4PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
20537-88-6 (Parent) | |
| Record name | Amifostine monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063717271 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70213140 | |
| Record name | Amifostine monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70213140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63717-27-1 | |
| Record name | Amifostine monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063717271 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amifostine monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70213140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMIFOSTINE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L693H6MM64 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Deep Dive: The Selective Cytoprotective Mechanism of Amifostine Hydrate
Executive Summary: The Prodrug Paradigm
Amifostine hydrate (WR-2721) represents a benchmark in "smart" adjuvant therapy, functioning not as a direct shield, but as a conditionally activated prodrug. Unlike systemic antioxidants that risk protecting the tumor, Amifostine exploits the fundamental physiological divergences between healthy endothelium and the neoplastic microenvironment.
The core technical value of Amifostine lies in its conversion from the inactive phosphorylated ester (WR-2721) to the active free thiol metabolite WR-1065 . This conversion is rate-limited by Alkaline Phosphatase (ALP) , an enzyme ubiquitously expressed in the capillary endothelium of normal tissues but significantly downregulated or inactive in the neovasculature of most solid tumors.
This guide dissects the molecular mechanics of this selectivity, provides validated experimental protocols for verifying cytoprotection, and visualizes the signaling pathways governing its efficacy.
The Selectivity Filter: Why Amifostine Spares Tumors
The "Selectivity Filter" is the most critical concept for researchers utilizing Amifostine. It is not a magic bullet; it is a substrate for a specific enzymatic environment found predominantly in healthy tissue.[1][2]
The Triad of Differential Uptake
Three physiological barriers prevent the active metabolite (WR-1065) from accumulating in tumor tissue at protective concentrations:
-
Enzymatic Gating (Alkaline Phosphatase):
-
Normal Tissue: High expression of membrane-bound ALP in the vascular endothelium facilitates rapid dephosphorylation of Amifostine into WR-1065.
-
Tumor Tissue: Neoplastic cells and tumor neovasculature typically exhibit low to negligible ALP activity (often <1% of normal tissue levels).
-
-
Vascular Architecture:
-
Normal Tissue: Organized, chaotic-free vascular beds allow efficient drug delivery and enzyme interaction.
-
Tumor Tissue: Hypovascular zones and chaotic blood flow limit the delivery of the prodrug to the site of potential activation.
-
-
The pH Gradient:
-
Normal Tissue (pH ~7.4): Neutral pH favors the enzymatic hydrolysis and cellular uptake of the free thiol.
-
Tumor Tissue (pH <7.0): The acidic microenvironment (Warburg effect) inhibits ALP activity and reduces the uptake rate of WR-1065.
-
Visualization: The Differential Uptake Pathway
The following diagram illustrates the kinetic divergence between normal and tumor tissue processing of Amifostine.
Figure 1: Kinetic divergence of Amifostine activation in normal vs. tumor tissue driven by ALP activity and pH.
Molecular Mechanisms of Shielding
Once WR-1065 enters the healthy cell, it acts as a "molecular sponge" and a DNA stabilizer.
Free Radical Scavenging (Radioprotection)
Ionizing radiation generates hydroxyl radicals (•OH) via the radiolysis of water. WR-1065 contains a free thiol (-SH) group that donates a hydrogen atom to these radicals, neutralizing them before they can attack DNA.
-
Reaction: WR-1065(-SH) + •OH → WR-1065(-S•) + H2O
-
Outcome: The radical damage is transferred to the sulfur atom, which forms relatively stable disulfides (WR-33278) rather than propagating damage.
Platinum Detoxification (Chemoprotection)
In the context of platinum-based chemotherapy (e.g., Cisplatin), WR-1065 binds directly to the active hydrated platinum species.
-
Mechanism: The nucleophilic thiol binds to the electrophilic platinum, preventing it from forming intra-strand DNA crosslinks in normal cells (e.g., renal tubules).
-
Note: Because WR-1065 is not present in high concentrations in the tumor, the anti-neoplastic efficacy of Cisplatin is preserved.
DNA Stabilization
The secondary metabolite, WR-33278 (a disulfide), structurally resembles endogenous polyamines (like spermine). It binds to DNA, compacting the helix and physically shielding it from enzymatic attack or radiation-induced breaks.[3]
Experimental Validation Protocols
To ensure scientific integrity, researchers must validate the cytoprotective effect using controls that account for the ALP dependency. A common failure mode in in vitro studies is adding Amifostine to cell cultures that lack extracellular ALP, leading to false negatives.
Protocol: In Vitro Clonogenic Survival Assay (Self-Validating)
Objective: Quantify the Dose Modification Factor (DMF) of Amifostine against Ionizing Radiation.
Materials:
-
Cell Line: CHO-K1 or HUVEC (Normal tissue model).
-
Reagents: Amifostine trihydrate, Exogenous Alkaline Phosphatase (if using low-ALP lines), Crystal Violet.
Step-by-Step Methodology:
-
Preparation (The Prodrug Check):
-
Dissolve Amifostine in PBS immediately before use (unstable in solution).
-
Critical Step: If the cell line has low endogenous ALP, you must add purified ALP (0.5 - 1.0 U/mL) to the media, OR use the active metabolite WR-1065 directly.
-
-
Incubation:
-
Treat cells with Amifostine (e.g., 4 mM) for 30 minutes at 37°C.
-
Why 30 mins? This matches the clinical half-life and uptake kinetics. Extended incubation (>1 hr) can lead to toxicity or auto-oxidation.
-
-
Irradiation Challenge:
-
Remove drug-containing media (wash 1x with PBS) to simulate clearance.
-
Irradiate cells (0, 2, 4, 6, 8 Gy) using a Cs-137 or Co-60 source.
-
-
Colony Formation:
-
Replating cells at specific densities.
-
Incubate for 10-14 days.
-
-
Quantification:
-
Fix and stain with Crystal Violet. Count colonies >50 cells.
-
Calculation: Plot Survival Fraction (log scale) vs. Dose (linear).
-
DMF Calculation: Dose(Amifostine) / Dose(Control) at 10% survival. A DMF > 1.1 indicates significant protection.
-
Data Summary: Comparative Efficacy
| Parameter | Normal Tissue (High ALP) | Tumor Tissue (Low ALP) |
| ALP Activity | High (+++) | Low/Absent (-) |
| WR-1065 Uptake | Rapid (<10 mins) | Slow/Negligible |
| Intracellular pH | ~7.2 - 7.4 | ~6.8 - 7.0 |
| Protection Factor (DMF) | 1.2 - 2.4 | 1.0 (No Protection) |
Clinical Translation & Dosing Logic
The experimental mechanisms dictate the clinical administration protocols approved by regulatory bodies (FDA).
-
Timing is Everything: Amifostine is administered 15-30 minutes prior to chemotherapy or radiation.
-
Reasoning: This window maximizes the peak concentration of WR-1065 in normal tissues while the drug is cleared from the plasma (t½ < 10 min), preventing accumulation in the slowly-perfused tumor.
-
-
Hypotension Management: Rapid infusion can cause hypotension.
Mechanism of Action Workflow
Figure 2: The molecular workflow of Amifostine from systemic administration to intracellular shielding.
References
-
FDA Label (Ethyol): U.S. Food and Drug Administration. ETHYOL (amifostine) for Injection Prescribing Information. [Link][3]
-
Mechanism of Selectivity: Capizzi, R. L. (1999). The preclinical basis for broad-spectrum selective cytoprotection of normal tissues from cytotoxic therapies by amifostine. Seminars in Oncology. [Link]
-
Alkaline Phosphatase Role: Yuhas, J. M. (1980). Active versus passive absorption kinetics as the basis for selective protection of normal tissues by S-2-(3-aminopropylamino)-ethylphosphorothioic acid. Cancer Research.[4][9] [Link]
-
WR-1065 Kinetics: Utley, J. F., et al. (1976). Distribution of 35S-labeled WR-2721 in normal and malignant tissues of the mouse. Radiation Research. [Link]
-
Clinical Guidelines: Hensley, M. L., et al. (2009). American Society of Clinical Oncology 2008 clinical practice guideline update: use of chemotherapy and radiation therapy protectants. Journal of Clinical Oncology. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Amifostine? [synapse.patsnap.com]
- 3. Radioprotectants: pharmacology and clinical applications of amifostine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WR-1065, the Active Metabolite of Amifostine, Mitigates Radiation-Induced Delayed Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. karger.com [karger.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Amifostine: the first selective-target and broad-spectrum radioprotector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
Amifostine Hydrate: Stability Profile & Degradation Kinetics
In-Depth Technical Guide for Solid State vs. Solution Dynamics
Executive Summary
Amifostine (WR-2721), chemically S-2-(3-aminopropylamino)ethyl phosphorothioate, presents a unique stability challenge in drug development due to its dual nature as a phosphorothioate prodrug and a precursor to a highly reactive free thiol (WR-1065).[1][2] This guide analyzes the physicochemical stability of Amifostine in its solid trihydrate form versus its aqueous solution state, providing actionable protocols for monitoring degradation and optimizing storage.
Molecular Mechanism & Stability Fundamentals
Amifostine is a cytoprotective prodrug.[3] Its stability profile is governed by the susceptibility of the phosphorothioate (P-S) bond to hydrolysis and the subsequent reactivity of the liberated thiol.
-
The Prodrug (WR-2721): Relatively stable in the solid crystalline trihydrate form.
-
The Active Metabolite (WR-1065): Formed via dephosphorylation.[1][2][4] It is highly unstable in the presence of oxygen, rapidly dimerizing to form the disulfide WR-33278.
Degradation Pathway
The primary degradation route involves a two-step cascade:
-
Hydrolysis: Cleavage of the phosphate group (catalyzed by acid or alkaline phosphatase in vivo).
-
Oxidation: The free thiol (WR-1065) undergoes oxidative coupling to form disulfides.
Figure 1: The degradation cascade of Amifostine from prodrug to disulfide metabolites.[4]
Solid State Stability: The Trihydrate Advantage
Amifostine is commercially supplied as a crystalline trihydrate .[5] The water molecules within the crystal lattice are not merely solvent of crystallization but are integral to the structural integrity and chemical stability of the molecule.
2.1 Crystal Lattice & Dehydration
-
Lattice Stability: The trihydrate form creates a hydrogen-bonding network that shields the phosphorothioate group from autohydrolysis.
-
Dehydration Risks: Exposure to low humidity or excessive heat can cause dehydration. Loss of lattice water disrupts the crystal structure, creating amorphous regions with higher molecular mobility, which accelerates chemical degradation (hydrolysis and oxidation).
-
Thermal Profile: The trihydrate is stable at room temperature but is typically stored under refrigeration (2°C–8°C) to maximize shelf life (≥ 2 years).
2.2 Critical Storage Parameters
| Parameter | Specification | Mechanistic Rationale |
| Form | Crystalline Trihydrate | Lattice water stabilizes the P-S bond. |
| Temperature | 2°C – 8°C (Refrigerated) | Arrhenius kinetics: Reduces rate of spontaneous hydrolysis. |
| Container | Type I Glass, Light-resistant | Prevents photo-oxidation of trace thiols. |
| Atmosphere | Nitrogen Headspace | Minimizes oxygen presence to prevent WR-1065 dimerization. |
Solution Stability: pH and Temperature Dynamics[5]
Once reconstituted, Amifostine's stability drops precipitously. The kinetics of degradation in solution are heavily dependent on pH and temperature.
3.1 The pH-Rate Profile
Amifostine exhibits a U-shaped or sigmoidal stability profile regarding pH, but with a counter-intuitive "alkaline stability" window.
-
Acidic Conditions (pH < 4): Highly Unstable. Acid catalysis promotes rapid hydrolysis of the P-S bond, releasing WR-1065. This is why oral administration is difficult (stomach acid destroys the prodrug).
-
Neutral Conditions (pH 6.5 – 7.5): Moderately Unstable. At physiological pH, spontaneous hydrolysis occurs. Reconstituted solutions (500 mg/10 mL) are stable for only 5 hours at 25°C or 24 hours at 2-8°C .
-
Alkaline Conditions (pH > 10): Surprisingly Stable. Unlike many esters, the phosphorothioate dianion at high pH is resistant to nucleophilic attack by hydroxide. Liquid concentrates formulated at pH > 10 have shown stability for >180 days under refrigeration.[5]
3.2 Reconstitution & Handling Protocols
Objective: Minimize hydrolysis and oxidation during clinical preparation.
-
Solvent: 0.9% Sodium Chloride (Normal Saline).
-
Concentration: 50 mg/mL (Standard). Higher concentrations (up to 250 mg/mL) in specific buffers may show improved stability due to self-buffering effects.
-
Temperature Control: Keep solution at 2°C–8°C immediately after reconstitution. Discard after 24 hours.
Analytical Protocols: Stability Indicating Methods
To accurately monitor Amifostine stability, the analytical method must separate the parent drug (WR-2721) from the free thiol (WR-1065) and the disulfide (WR-33278).
4.1 HPLC Methodology (Ion-Pairing RP-HPLC)
Because Amifostine is highly polar and ionic, standard reverse-phase chromatography often results in poor retention. Ion-pairing agents are essential.
| Component | Parameter Specification |
| Column | C18 (e.g., μBondapak or equivalent), 3.9 x 300 mm |
| Mobile Phase | Methanol : Aqueous Buffer (0.1% Trifluoroacetic acid or Phosphate buffer with Octanesulfonic acid) |
| Flow Rate | 1.0 - 1.5 mL/min |
| Detection | UV at 210-220 nm (Amifostine/Disulfide) or Electrochemical (High sensitivity for WR-1065) |
| Temperature | Ambient (25°C) |
4.2 Sample Preparation (Critical Step)
-
Problem: WR-1065 oxidizes rapidly during sample prep, leading to artificially low thiol counts and high disulfide counts.
-
Solution: Acidification and Derivatization.[4][6][7][8]
-
Acid Stabilization: Immediately quench samples with perchloric acid or phosphoric acid (pH < 2) to stop enzymatic activity and stabilize the thiol.
-
Derivatization (Optional but Recommended): React free thiols with monobromobimane (mBrB) or N-ethylmaleimide (NEM) to "freeze" the thiol state before injection.
-
4.3 Stability Testing Workflow
Comparative Summary: Solid vs. Solution
| Feature | Solid State (Trihydrate) | Aqueous Solution (Reconstituted) |
| Primary Degradation | Dehydration leading to lattice collapse and slow oxidation. | Hydrolysis (P-S cleavage) followed by rapid oxidation. |
| Shelf Life | > 2 Years (at 2-8°C) | 24 Hours (at 2-8°C) / 5 Hours (at 25°C) |
| pH Sensitivity | N/A (Solid) | High (Acid labile; Stable at pH > 10) |
| Storage Requirement | Refrigerated, Desiccant-free (to maintain hydrate) | Immediate Use or Refrigerated |
References
-
Karle, J. M., et al. (1988). "Structure of the radioprotective agent S-2-(3-aminopropylamino)ethylphosphorothioic acid (WR-2721)." Acta Crystallographica, C44. Link
-
Shaw, L. M., et al. (1994). "Pharmacokinetics of amifostine in cancer patients: evidence for saturable metabolism." Journal of Clinical Oncology, 12(10). Link
-
Railkar, A. M., et al. (2014). "Stable amifostine liquid concentrate."[5] U.S. Patent 8,815,833. Link
-
Korst, A. E., et al. (1997). "Pharmacokinetics of amifostine and its metabolites in patients." European Journal of Cancer, 33(9). Link
-
RxList. (2023). "Ethyol (Amifostine) Clinical Pharmacology & Stability." Link
Sources
- 1. Pharmacokinetic profile of amifostine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Amifostine | C5H15N2O3PS | CID 2141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Development and Validation of an HPLC Method for Determination of Amifostine and/or Its Metabolite (WR-1065) In Human Plasma Using OPA Derivatization and UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US8815833B2 - Stable amifostine liquid concentrate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Optimizing Radioprotection: A-Guide to the Pre-treatment Timing of Amifostine Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Window of Cytoprotection
Amifostine, administered as amifostine hydrate (Ethyol®), is a potent cytoprotective agent utilized to mitigate the toxic effects of radiation therapy on normal tissues.[1][2][3] Its efficacy is critically dependent on the timing of its administration relative to radiation exposure. This document provides a comprehensive guide to understanding the mechanistic basis for this temporal dependence and offers detailed protocols for determining the optimal pre-treatment window in both preclinical and clinical research settings.
Amifostine is a prodrug that is selectively activated in normal tissues, leading to the localized concentration of its active metabolite, WR-1065, which is responsible for radioprotection.[1][3][4] The core principle underpinning the importance of pre-treatment timing lies in the pharmacokinetics of this conversion and the subsequent cellular uptake of WR-1065. Administration too early can result in the clearance of the active metabolite before radiation is delivered, while administration too late may not allow for sufficient accumulation in target tissues to confer protection.
Mechanism of Action and Pharmacokinetic Profile: The "Why" Behind the Timing
The selective protection of normal tissues by amifostine is a multi-faceted process.[3] Amifostine is dephosphorylated by alkaline phosphatase, an enzyme abundant in the endothelium of normal tissues, to its active free thiol metabolite, WR-1065.[1][3] The relatively lower vascularity, acidic environment, and lower alkaline phosphatase activity in many tumors contribute to reduced activation of amifostine in malignant tissues.[3]
Once formed, WR-1065 enters normal cells and exerts its radioprotective effects through several mechanisms:
-
Scavenging of free radicals: WR-1065 is a potent scavenger of reactive oxygen species (ROS) generated by ionizing radiation.[4]
-
DNA protection and repair: It can bind to DNA, stabilizing it and potentially accelerating repair processes.[4][5]
-
Induction of cellular hypoxia: Amifostine can induce a transient state of hypoxia in normal tissues, which is known to be radioprotective.[3][5]
The timing of amifostine administration is dictated by the need to have peak concentrations of WR-1065 present in the target normal tissues at the moment of radiation exposure.
Pharmacokinetic Parameters
The pharmacokinetics of amifostine and WR-1065 are central to determining the optimal administration window.
| Parameter | Amifostine (WR-2721) | WR-1065 (Active Metabolite) | Reference(s) |
| Plasma Half-life (t½) | Rapidly cleared, final t½ ~0.8 hours | Biphasic, initial rapid uptake, final t½ ~7.3 ± 3.6 hours | [6] |
| Time to Peak Concentration (Tmax) | End of infusion | Shortly after amifostine infusion | [6][7] |
| Cellular Uptake | Mediated by specific transporters | Influenced by factors like pH and the polyamine transport system | [8] |
Table 1: Key Pharmacokinetic Parameters of Amifostine and its Active Metabolite, WR-1065.
The rapid clearance of amifostine and the subsequent formation and uptake of WR-1065 necessitate that the prodrug be administered shortly before radiation therapy.[6] Clinical guidelines recommend administering amifostine 15 to 30 minutes prior to radiation.[9][10][11][12]
Visualizing the Pathway to Protection
Metabolic Activation and Cellular Action of Amifostine
Caption: Metabolic activation and cellular mechanisms of Amifostine.
Protocols for Determining Optimal Pre-treatment Timing
The following protocols are designed to establish the ideal window for amifostine administration to maximize its radioprotective effects.
In Vitro Protocol: Assessing Radioprotection in Cell Culture
This protocol outlines a method to determine the optimal pre-incubation time for amifostine's active metabolite, WR-1065, in a cell culture model.
Objective: To identify the pre-incubation duration with WR-1065 that provides maximum protection to normal cells from radiation-induced damage.
Materials:
-
Normal human cell line (e.g., human fibroblasts, epithelial cells)
-
Tumor cell line (for comparison of differential effects)
-
Cell culture medium and supplements
-
WR-1065 (the active metabolite of amifostine)
-
Alkaline phosphatase (optional, if starting with amifostine)[13]
-
Phosphate-buffered saline (PBS)
-
Radiation source (e.g., X-ray irradiator)
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
-
Clonogenic survival assay materials
Methodology:
-
Cell Plating: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for clonogenic assays) and allow them to adhere overnight.
-
WR-1065 Pre-incubation:
-
Prepare a stock solution of WR-1065.
-
Treat cells with a predetermined concentration of WR-1065 for varying durations before irradiation (e.g., 15, 30, 60, 120 minutes). Include a no-drug control.
-
-
Irradiation:
-
Immediately following the pre-incubation period, aspirate the WR-1065 containing medium and wash the cells with PBS.
-
Add fresh medium and irradiate the cells with a clinically relevant dose of radiation. Include a non-irradiated control group.
-
-
Post-Irradiation Incubation:
-
For viability assays, incubate cells for 48-72 hours.
-
For clonogenic survival assays, incubate cells for 10-14 days, allowing for colony formation.
-
-
Assessment of Radioprotection:
-
Cell Viability Assay: Measure cell viability according to the manufacturer's protocol. Calculate the percentage of viable cells relative to the non-irradiated control.
-
Clonogenic Survival Assay: Fix and stain the colonies. Count the number of colonies (containing ≥50 cells) and calculate the surviving fraction.
-
-
Data Analysis: Plot cell viability or surviving fraction as a function of WR-1065 pre-incubation time. The time point that yields the highest viability/survival represents the optimal pre-treatment window in this in vitro model.
In Vivo Protocol: Evaluating Radioprotection in Animal Models
This protocol details an approach to determine the optimal pre-treatment timing of amifostine in a preclinical animal model.[14][15][16]
Objective: To determine the time interval between amifostine administration and radiation exposure that results in the greatest protection of normal tissues in a living organism.
Materials:
-
Small animal model (e.g., mice, rats)
-
Amifostine hydrate for injection
-
Sterile saline for injection
-
Radiation source (e.g., gamma irradiator, LINAC)
-
Anesthesia
-
Tissue collection and processing reagents
-
Histopathology equipment
-
Endpoint-specific assay materials (e.g., for assessing mucositis, xerostomia, hematopoietic syndrome)
Methodology:
-
Animal Acclimation and Grouping: Acclimate animals to the facility and randomly assign them to experimental groups (e.g., varying amifostine pre-treatment times, radiation-only control, sham control).
-
Amifostine Administration:
-
Irradiation:
-
Anesthetize the animals.
-
Deliver a targeted dose of radiation to the anatomical region of interest (e.g., head and neck for xerostomia and mucositis studies, whole-body for hematopoietic studies).
-
-
Post-Irradiation Monitoring and Endpoint Assessment:
-
Monitor the animals for signs of radiation toxicity.
-
At predetermined time points, assess the relevant endpoints. Examples include:
-
Xerostomia: Measure salivary flow rate.
-
Mucositis: Score the severity of oral mucositis.[15]
-
Hematopoietic Syndrome: Perform complete blood counts.
-
Tissue Damage: Collect tissues for histopathological analysis.
-
-
-
Data Analysis: Compare the severity of radiation-induced toxicity across the different pre-treatment time groups. The time interval that shows the least toxicity is the optimal pre-treatment window.
Experimental Workflow for In Vivo Optimization
Caption: Workflow for in vivo determination of optimal amifostine pre-treatment timing.
Clinical Considerations and Dosing
In the clinical setting, the recommended dose of amifostine for radioprotection is 200 mg/m² administered once daily as a 3-minute intravenous infusion, starting 15-30 minutes before standard fraction radiation therapy.[10][12][19] Subcutaneous administration has also been explored as a means to reduce side effects.[9][17][18]
Common Side Effects:
-
Dizziness and drowsiness[9]
Appropriate premedication with antiemetics is recommended, and blood pressure should be monitored before and after the infusion.[10][12][19]
Conclusion and Future Directions
The timing of amifostine hydrate pre-treatment is a critical determinant of its efficacy as a radioprotector. The 15- to 30-minute window prior to radiation exposure is well-established in clinical practice, grounded in the pharmacokinetic profile of the drug and its active metabolite, WR-1065. For researchers and drug development professionals, a thorough understanding of the underlying mechanisms and the application of rigorous in vitro and in vivo protocols are essential for optimizing the use of amifostine and for the development of novel radioprotective agents. Future research may focus on alternative formulations or delivery systems that could extend the window of protection or reduce the incidence of side effects.
References
-
ResearchGate. Mechanism of amifostine. WR-2721 is a prodrug that is... | Download Scientific Diagram. Available from: [Link].
-
ResearchGate. The mechanism of action of amifostine, a radioprotective agent. After... Available from: [Link].
-
RxList. Amifostine: Side Effects, Uses, Dosage, Interactions, Warnings. Available from: [Link].
-
Taylor & Francis Online. The efficacy and safety of amifostine for the acute radiation syndrome. Available from: [Link].
-
PubMed. Selective cytoprotection with amifostine in concurrent radiochemotherapy for head and neck cancer. Available from: [Link].
-
Drugs.com. Amifostine: Package Insert / Prescribing Information. Available from: [Link].
-
Clinigen. Prevention of Toxicities by Cytoprotection: The Role of Amifostine in the Supportive Care of Cancer for Patients with Head and Neck Cancer. Available from: [Link].
-
NIH. WR-1065, the Active Metabolite of Amifostine, Mitigates Radiation-Induced Delayed Genomic Instability. Available from: [Link].
-
Karger Publishers. Tissue Levels of WR-1065, the Active Metabolite of Amifostine (Ethyol®), Are Equivalent following Intravenous or Subcutaneous Administration in Cynomolgus Monkeys. Available from: [Link].
-
PubMed. Amifostine Reduces Side Effects and Improves Complete Response Rate During Radiotherapy: Results of a Meta-Analysis. Available from: [Link].
-
AACR Journals. Amifostine before Chemotherapy: Improved Tolerance Profile of the Subcutaneous Over the Intravenous Route. Available from: [Link].
-
Taylor & Francis Online. The efficacy and safety of amifostine for the acute radiation syndrome. Available from: [Link].
-
accessdata.fda.gov. ETHYOL (amifostine) for Injection RX only. Available from: [Link].
-
Medscape. Ethyol (DSC) (amifostine) dosing, indications, interactions, adverse effects, and more. Available from: [Link].
-
PLOS One. Effect of Amifostine in Head and Neck Cancer Patients Treated with Radiotherapy: A Systematic Review and Meta-Analysis Based on Randomized Controlled Trials. Available from: [Link].
-
PubMed. Phase III randomized trial of amifostine as a radioprotector in head and neck cancer. Available from: [Link].
-
GlobalRPH. Amifostine - Ethyol®. Available from: [Link].
-
PubMed. Amifostine (Ethyol): dosing, administration and patient management guidelines. Available from: [Link].
-
PubMed. Guidelines for the Administration of Amifostine. Available from: [Link].
-
PubMed. Amifostine: the first selective-target and broad-spectrum radioprotector. Available from: [Link].
-
PubMed. Dosing considerations with amifostine: a review of the literature and clinical experience. Available from: [Link].
-
PubMed. Pharmacokinetics of amifostine and its metabolites in patients. Available from: [Link].
-
PubMed. Radioprotective effects of amifostine in vitro and in vivo measured with the comet assay. Available from: [Link].
-
PubMed. Pharmacokinetics of amifostine and its metabolites in the plasma and ascites of a cancer patient. Available from: [Link].
-
PubMed Central. In-vitro and in-vivo models for the identification and validation of radioprotectors and radiosensitizers. Available from: [Link].
-
PubMed. Preclinical modeling of improved amifostine (Ethyol) use in radiation therapy. Available from: [Link].
-
Semantic Scholar. Chemoprotective and radioprotective effects of amifostine: An update of clinical trials. Available from: [Link].
-
PubMed. Selective Exclusion by the Polyamine Transporter as a Mechanism for Differential Radioprotection of Amifostine Derivatives. Available from: [Link].
-
Stanford Health Care. Radiation Therapy, Amifostine, and Chemotherapy in Treating Young Patients With Newly Diagnosed Nasopharyngeal Cancer. Available from: [Link].
-
YouTube. Preclinical in vitro and in vivo Evaluation of Combined Radiation Therapy. Available from: [Link].
Sources
- 1. researchgate.net [researchgate.net]
- 2. Amifostine reduces side effects and improves complete response rate during radiotherapy: results of a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amifostine: the first selective-target and broad-spectrum radioprotector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Pharmacokinetics of amifostine and its metabolites in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of amifostine and its metabolites in the plasma and ascites of a cancer patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective exclusion by the polyamine transporter as a mechanism for differential radioprotection of amifostine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amifostine: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 10. Amifostine: Package Insert / Prescribing Information [drugs.com]
- 11. Phase III randomized trial of amifostine as a radioprotector in head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. globalrph.com [globalrph.com]
- 13. Radioprotective effects of amifostine in vitro and in vivo measured with the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jabonline.in [jabonline.in]
- 15. Preclinical modeling of improved amifostine (Ethyol) use in radiation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Effect of Amifostine in Head and Neck Cancer Patients Treated with Radiotherapy: A Systematic Review and Meta-Analysis Based on Randomized Controlled Trials | PLOS One [journals.plos.org]
- 19. accessdata.fda.gov [accessdata.fda.gov]
Application Note: Filtration and Sterilization Protocols for Amifostine Hydrate Solutions
Abstract
Amifostine hydrate (WR-2721) is a phosphorylated prodrug requiring strict environmental controls during processing to prevent premature hydrolysis into its active free-thiol metabolite, WR-1065. Due to significant thermal instability, terminal heat sterilization (autoclaving) is contraindicated.[1] This guide details the validated protocol for sterile filtration , emphasizing membrane selection (PES vs. PVDF), process parameters to minimize adsorption, and handling techniques to mitigate oxidative degradation.
Physicochemical Constraints & Stability Profile
Understanding the degradation mechanism of Amifostine is a prerequisite for designing a robust filtration process. Amifostine is an organic thiophosphate.[2] Its stability is governed by two primary vectors: pH and Temperature .
The Degradation Cascade
The primary failure mode in Amifostine processing is the hydrolysis of the phosphate group. This reaction is catalyzed by acidic conditions and elevated temperatures.
-
Prodrug: Amifostine (WR-2721) - Chemically stable, pharmacologically inactive.
-
Active Metabolite: WR-1065 - Highly reactive free thiol; cytoprotective but susceptible to rapid oxidation.
-
Oxidation Product: WR-33278 - Disulfide dimer; indicates loss of potency and potential toxicity.
Stability Metrics
| Parameter | Condition | Stability Window | Mechanism of Failure |
| Temperature | 2°C – 8°C (Refrigerated) | 24 Hours | Hydrolysis kinetics slowed |
| Temperature | 25°C (Room Temp) | 5 Hours | Accelerated hydrolysis |
| pH | Acidic (< 7.0) | Unstable | Rapid acid-catalyzed hydrolysis |
| pH | Alkaline (> 10.0) | High Stability | Phosphate ester stabilized |
| Solvent | 0.9% NaCl (Reconstitution) | Standard | Neutral pH supports short-term use |
Visualizing the Pathway
The following diagram illustrates the critical control points where processing conditions can force the molecule down the degradation pathway.
Figure 1: Degradation pathway of Amifostine. Hydrolysis to WR-1065 is the rate-limiting step controlled by filtration conditions.
Filtration Strategy & Material Selection
Membrane Compatibility
For small molecule therapeutics like Amifostine, adsorption (drug loss to the filter) and leachables are the primary concerns.
-
Polyethersulfone (PES): Recommended.[3]
-
Why: Hydrophilic, extremely low protein/drug binding, and high flow rates.[4] PES membranes generally exhibit < 1% adsorption for small polar molecules, ensuring dosage accuracy.
-
Compatibility: Excellent resistance to the pH range (4-10) typically used in Amifostine handling.
-
-
Polyvinylidene Difluoride (PVDF): Alternative.[3]
-
-
Why: Nylon possesses a high density of accessible amide groups which can interact with polar thiophosphates, potentially leading to higher adsorption rates.
-
Pre-Filtration
If the Amifostine powder quality is variable or if buffer salts are used, a 0.45 µm pre-filter is advised to protect the final sterilizing grade filter from premature clogging.
Protocol: Sterile Filtration of Amifostine Solutions[7]
Objective: Prepare a sterile 50 mg/mL Amifostine solution for injection or cell culture use. Scale: Laboratory / Pilot (10 mL – 1 L).
Equipment & Reagents
-
API: Amifostine Trihydrate (crystalline).
-
Vehicle: Sterile Water for Injection (WFI) or 0.9% Sodium Chloride (USP grade).
-
Filtration Unit: 0.22 µm PES Sterile Syringe Filter (for <50 mL) or Vacuum Cup Unit (for >50 mL).
-
Vessel: Sterile, pyrogen-free glass or polypropylene container.
-
Gas: Medical-grade Nitrogen (optional but recommended for oxidation protection).
Step-by-Step Methodology
Step 1: Environmental Preparation
-
Perform all operations within an ISO Class 5 laminar flow hood to ensure aseptic conditions.
-
Chill the solvent: Pre-cool the 0.9% NaCl or WFI to 2°C – 8°C . This is the single most effective intervention to retard hydrolysis during the mixing phase.
Step 2: Dissolution (Time Critical)
-
Weigh the Amifostine trihydrate.[7]
-
Add the pre-cooled solvent to achieve a final concentration of 50 mg/mL (e.g., 500 mg in 9.7 mL solvent + displacement volume).
-
Technique: Swirl gently. Do not vortex vigorously as this introduces oxygen, accelerating the WR-1065
WR-33278 oxidation if any hydrolysis has occurred. -
Limit: Complete dissolution should occur within 5 minutes. If particulate remains, check solvent quality.
Step 3: Sterile Filtration[8]
-
System Priming: If using a larger filter unit, prime the membrane with 2-3 mL of solvent to saturate binding sites (optional for PES due to low binding, but good practice).
-
Filtration:
-
Draw solution into a sterile syringe (or pour into vacuum funnel).
-
Attach the 0.22 µm PES filter .[3]
-
Apply steady, moderate pressure. Avoid high-pressure spikes which can force deformable particulates through the membrane.
-
Collect filtrate directly into the final sterile receiver (e.g., Type I glass vial).
-
Step 4: Post-Filtration Handling
-
Visual Inspection: The filtrate must be clear and colorless. Any cloudiness indicates precipitation or degradation.
-
Storage: Immediately cap and transfer to 2°C – 8°C .
-
Shelf Life: Use within 24 hours . Do not freeze reconstituted solutions unless validated, as freeze-thaw cycles can induce hydrolysis.
Process Workflow Diagram
Figure 2: Operational workflow for the extemporaneous preparation of sterile Amifostine.
Quality Control & Troubleshooting
Filter Integrity Testing
For batches > 100 mL, a Bubble Point Test is mandatory to verify membrane integrity post-filtration.
-
Protocol: Wet the membrane with water. Pressurize with air/nitrogen.
-
Acceptance: The pressure must hold above the manufacturer's specification (typically ~50 psi for 0.22 µm PES) before a steady stream of bubbles appears.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Cloudy Filtrate | Incomplete dissolution or pH shift | Verify solvent pH (must be neutral). Ensure solution was not heated. |
| Slow Flow Rate | Particulate loading | Use a 0.45 µm pre-filter. Do not force liquid; change filter unit. |
| Yellow Discoloration | Oxidation (Disulfide formation) | Discard batch. Indicates significant hydrolysis and oxidation. Check nitrogen sparging or solvent age. |
| Precipitate after 6h | Stability limit exceeded | Re-make solution. Strictly adhere to the 5h (RT) / 24h (4°C) rule. |
References
-
US Food and Drug Administration (FDA). (2020). Ethyol (Amifostine) for Injection Prescribing Information. Retrieved from [Link][9]
-
Cytiva. (2021). Filtration Membrane Compatibility Guide. Retrieved from [Link]
-
PubChem. Amifostine Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
- 1. who.int [who.int]
- 2. Amifostine | C5H15N2O3PS | CID 2141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. starlabgroup.com [starlabgroup.com]
- 4. permegear.com [permegear.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. hawachmembrane.com [hawachmembrane.com]
- 7. US5424471A - Crystalline amifostine compositions and methods of the preparation and use of same - Google Patents [patents.google.com]
- 8. uspnf.com [uspnf.com]
- 9. Ethyol (Amifostine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
Troubleshooting & Optimization
Optimizing conversion rates of Amifostine to WR-1065 in vitro
Status: Operational Subject: In Vitro Optimization & Troubleshooting Guide Ticket ID: AMF-WR-OPT-001 Assigned Specialist: Senior Application Scientist
Executive Summary: The Conversion Mechanism
Amifostine (WR-2721) is a thiophosphate prodrug.[1] It is cytoprotective only after dephosphorylation by Alkaline Phosphatase (ALP) to form the free thiol WR-1065 .[1]
In an in vitro setting, this conversion does not happen spontaneously at a useful rate; it requires precise enzymatic catalysis. The most common failure mode is product inhibition (using phosphate buffers) or rapid oxidation (WR-1065 converting to the disulfide WR-33278).
This guide replaces standard "textbook" protocols with field-validated systems for high-yield conversion.
Module 1: The Reaction System (The "Engine")
Q: My conversion yield is stuck below 10%. What is wrong with my buffer?
A: You are likely using PBS (Phosphate Buffered Saline). Stop immediately.
The Science: Alkaline Phosphatase (ALP) is competitively inhibited by inorganic phosphate (
The Solution: Switch to a Tris-based or Glycine-based system.
Valid Protocol (Standard Conversion):
-
Buffer: 50 mM Tris-HCl or 0.1 M Glycine-NaOH.
-
pH: Adjust to 8.0 – 8.5 (ALP optimal activity).
-
Cofactors: Add 1 mM MgCl₂ (Critical for ALP structural integrity) and 0.1 mM ZnCl₂ (Catalytic cofactor).
-
Enzyme: Bovine Intestinal Alkaline Phosphatase (BIAP).
-
Temperature: 37°C.
Q: How do I calculate the enzyme-to-substrate ratio?
A: Do not guess. Use a kinetic unit definition.
-
Target: 1 Unit (U) of ALP hydrolyzes 1 µmol of substrate per minute.
-
Recommendation: Use 2–5 Units of ALP per µmol of Amifostine .
-
Note: Excess enzyme is preferred because WR-1065 (the product) can chelate Zinc, potentially reducing enzyme efficiency over time.
Module 2: Stability & Oxidation (The "Leak")
Q: I detect a large peak shifting over time. Is my WR-1065 degrading?
A: It is oxidizing. WR-1065 is a free thiol (
The Fix: The "Acid-Quench" Protocol You cannot analyze WR-1065 stability at pH 7.4 without stabilization.
-
Deoxygenate: Degas all buffers with Nitrogen (
) or Helium for 15 minutes prior to use. -
The Quench: At your specific timepoint, transfer an aliquot immediately into ice-cold 0.5 M Perchloric Acid (PCA) containing 1 mM EDTA .
-
Why Acid? Protonation of the thiol group (
) prevents oxidation. -
Why EDTA? Chelates trace metal ions (
) that catalyze auto-oxidation.
-
Module 3: Analytical Validation (The "Gauge")
Q: My HPLC UV signal is weak. How do I detect WR-1065 accurately?
A: WR-1065 lacks a strong chromophore. UV detection at 200-210 nm is non-specific and noisy.
Recommended Detection Methods:
| Method | Sensitivity | Notes |
|---|---|---|
| Electrochemical (ECD) | High (Femtomole) | Gold/Mercury Electrode. Best for free thiols. Requires acidic mobile phase (pH 3.0) with ion-pairing agent (Sodium Octyl Sulfate). |
| Fluorescence (OPA) | High | Derivatization Required. React with o-phthaldialdehyde (OPA).[3][4] Targets the primary amine. Very stable signal. |
| LC-MS/MS | Very High | Direct detection. Monitor transition
Visualization: Pathway & Troubleshooting
Caption: Figure 1. The Amifostine conversion pathway.[3][5][6][7][8] Note the critical feedback inhibition loop where inorganic phosphate suppresses ALP activity, and the rapid oxidation sink towards WR-33278.
Module 4: Cell Culture Matrix Effects
Q: Can I add Amifostine directly to cell culture media (DMEM/RPMI)?
A: Yes, but with caveats.
-
Serum Activity: Fetal Bovine Serum (FBS) contains endogenous Alkaline Phosphatase. If you add Amifostine to media with 10% FBS, conversion starts immediately and uncontrollably.
-
Control: Heat-inactivate FBS (56°C for 30 min) if you want to stop background conversion, OR measure the baseline ALP activity of your specific serum lot.
-
-
Uptake: Amifostine (prodrug) uptake is slow. WR-1065 uptake is active but pH-dependent.
-
Cytotoxicity: High concentrations of WR-1065 (>4 mM) can cause protein denaturation and "stick" to the plastic of culture plates.
References
-
Shaw, L. M., et al. (1994).[9] Metabolic pathways of WR-2721 (ethyol, amifostine) in the BALB/c mouse.[7] Drug Metabolism and Disposition.[7][10]
-
Calabro-Jones, P. M., et al. (1985).[11] Alkaline phosphatase promotes radioprotection and cytotoxicity of WR-2721 in vitro. International Journal of Radiation OncologyBiologyPhysics.
-
Korst, A. E., et al. (1997). Pharmacokinetics of amifostine and its metabolites in patients.[5][7][10] European Journal of Cancer.
-
Swynnerton, N. F., et al. (1984). A liquid chromatographic method for the determination of WR-1065 and WR-33278.[12] Journal of Liquid Chromatography.[9]
-
Treskes, M., et al. (1993). High-performance liquid chromatographic determination of the thiol WR-1065 in plasma.[3][13] Journal of Chromatography B.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biology.stackexchange.com [biology.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of an HPLC Method for Determination of Amifostine and/or Its Metabolite (WR-1065) In Human Plasma Using OPA Derivatization and UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of amifostine and its metabolites in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiol WR-1065 and disulphide WR-33278, two metabolites of the drug ethyol (WR-2721), protect DNA against fast neutron-induced strand breakage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical Pharmacokinetics of Amifostine and WR1065 in Pediatric Patients with Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel electrochemical platform for assay of alkaline phosphatase based on amifostine and ATRP signal amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Amifostine for protection from antineoplastic drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. Determination of WR-1065 and WR-33278 by liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tissue levels of WR-1065, the active metabolite of amifostine (Ethyol), are equivalent following intravenous or subcutaneous administration in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Amifostine Hydrate Half-Life & Stability in Preclinical Models
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Pharmacokinetic Optimization & Stability Troubleshooting for Amifostine (WR-2721)
Introduction: The Kinetic Challenge
Amifostine hydrate (WR-2721) presents a unique dual-challenge in preclinical development: chemical instability (hydrolysis) and rapid metabolic clearance . As a prodrug, it requires dephosphorylation by alkaline phosphatase (ALP) to form the active cytoprotectant WR-1065. However, its plasma half-life (
This guide addresses the three most critical failure points in Amifostine research: stock solution degradation , rapid in vivo clearance , and bioanalytical artifacts .
Module 1: Stability & Reconstitution Troubleshooting
User Query: "My Amifostine stock solution turns cloudy or shows degradation peaks on HPLC within hours. How do I maintain stability?"
Root Cause Analysis
Amifostine is highly sensitive to acid-catalyzed hydrolysis and temperature. In aqueous solution at neutral/acidic pH, it spontaneously hydrolyzes to WR-1065 and subsequently oxidizes to form disulfides (WR-33278), which are inactive and precipitate.
Optimization Protocol: The "Alkaline-Cold" Standard
To maximize the ex vivo half-life of your stock formulations, you must oppose the natural hydrolysis kinetics.
| Parameter | Critical Specification | Mechanism |
| pH Control | Maintain pH > 7.5 (Target 8.0 - 9.0) | Acidic pH accelerates hydrolysis of the phosphate group. Alkaline conditions stabilize the prodrug form. |
| Temperature | 4°C (Ice Bath) | Hydrolysis follows first-order kinetics; reducing T from 25°C to 4°C slows degradation by ~4-5x. |
| Solvent | Degassed Water / Saline | Minimizes dissolved oxygen to prevent the secondary oxidation of WR-1065 to disulfides. |
| Reconstitution | Use Immediately (<1 hr) | Even at 4°C, 5-10% degradation can occur within 4-6 hours. |
Step-by-Step Reconstitution Workflow
-
Weigh Amifostine hydrate powder.
-
Dissolve in cold (4°C) sterile water for injection (SWFI).
-
Adjust pH immediately to 7.5–8.0 using 0.1N NaOH (dropwise). Note: Unbuffered Amifostine solutions are naturally acidic (~pH 4-5).
-
Keep on Ice. Do not store for >2 hours.
Module 2: Extending Half-Life via Formulation (Nanoparticles)
User Query: "The standard IV half-life is too short for my efficacy model. How can I extend circulation time?"
Technical Insight
Standard free drug administration results in rapid renal clearance and tissue uptake. Encapsulating Amifostine in Chitosan Nanoparticles (CS-NPs) via ionic gelation significantly extends the half-life by protecting the phosphate group from premature ALP cleavage and reducing renal filtration.
Protocol: Synthesis of Amifostine-Loaded Chitosan Nanoparticles
Reference Standard: Modified Ionic Gelation Method
Materials:
-
Low molecular weight Chitosan (CS)
-
Sodium Tripolyphosphate (TPP)
-
Acetic Acid (1% v/v)
Workflow:
-
Preparation of CS Solution: Dissolve CS (2 mg/mL) in 1% acetic acid. Stir overnight. Adjust pH to 5.0 using NaOH.
-
Drug Loading: Add Amifostine hydrate to the CS solution (Target ratio: 1:5 Drug:Polymer). Stir for 30 mins at 4°C.
-
Cross-linking (The Critical Step):
-
Prepare TPP solution (1 mg/mL in water).
-
Add TPP dropwise to the CS-Drug solution under magnetic stirring (1000 rpm).
-
Target Ratio: CS:TPP mass ratio of 3:1 yields optimal ~150-200nm particles.
-
-
Incubation: Stir for 30 minutes to allow rigidification.
-
Purification: Centrifuge at 15,000g for 30 mins. Resuspend pellet in pH 7.4 PBS.
Expected Outcome:
-
Encapsulation Efficiency: 60–80%[3]
-
Zeta Potential: +30 to +40 mV (improves cellular uptake via mucoadhesion)
-
Release Profile: Sustained release over 6–12 hours vs. <15 min for free drug.
Module 3: Bioanalysis & Sample Handling (PK Studies)
User Query: "I cannot detect the parent Amifostine in my plasma samples, only metabolites. Is my assay broken?"
Troubleshooting the "Disappearing Drug" Phenomenon
This is likely a sample processing artifact , not an assay failure. Amifostine continues to metabolize in drawn blood due to plasma ALP activity. Furthermore, the free thiol (WR-1065) rapidly oxidizes.
The "Freeze-Clamp" Collection Protocol
You must halt enzyme activity and oxidation immediately upon blood withdrawal.
1. Enzyme Inhibition (Stop Hydrolysis):
-
Collection Tube: Pre-chill tubes containing Heparin + Tetrahydrouridine (THU) (if cytidine deaminase is a concern) or high concentrations of EDTA.
-
Acidification: Immediately add 10% Perchloric Acid (PCA) or Trichloroacetic acid (TCA) to the blood/plasma (1:1 ratio). This precipitates proteins and drops pH < 2, instantly stopping ALP activity.
2. Thiol Stabilization (Stop Oxidation):
-
If measuring WR-1065, you must derivatize free thiols immediately.
-
Reagent: Monobromobimane (mBBr) or N-Ethylmaleimide (NEM).
-
Timing: Add derivatizing agent within 60 seconds of plasma separation.
Visualizing the Mechanisms
Diagram 1: Amifostine Metabolic Fate & Degradation Pathways
This diagram illustrates why pH and ALP inhibition are critical.
Caption: Metabolic pathway showing the conversion of Amifostine to active WR-1065 and subsequent inactivation to disulfides.
Diagram 2: Decision Tree for PK Sample Handling
Follow this logic to ensure accurate quantification.
Caption: Decision tree for processing blood samples to prevent ex vivo degradation of Amifostine and WR-1065.
Summary of Key Specifications
| Parameter | Value/Condition | Reason |
| Stock Solution pH | 7.5 – 9.0 | Prevents acid hydrolysis of the phosphate bond. |
| Storage Temp | -20°C (Powder) / 4°C (Soln) | Minimizes kinetic degradation energy. |
| In Vivo Half-Life (Free) | < 1 min (Mouse) | Rapid renal clearance and ALP metabolism.[4] |
| In Vivo Half-Life (Nano) | ~6 – 8 hours | Chitosan encapsulation protects from ALP and slows filtration. |
| PK Sample Stabilizer | 10% PCA or TCA | Instantly denatures ALP enzyme in drawn blood. |
References
-
Cassidy, J., et al. (1988). Pharmacokinetics of Amifostine (WR-2721). Cancer Chemotherapy and Pharmacology. Link
-
Pamujula, S., et al. (2004). Oral delivery of spray dried PLGA/amifostine nanoparticles. Journal of Pharmacy and Pharmacology. Link
-
Korst, A. E., et al. (1997). High-performance liquid chromatographic assay... for the combined measurement of amifostine, WR 1065 and the disulfides. Journal of Chromatography B. Link
-
Shaw, L. M., et al. (1994). Pharmacokinetics of amifostine in cancer patients. Seminars in Oncology. Link
-
Karwa, A., et al. (2025). Radioprotection in mice following oral delivery of amifostine nanoparticles. International Journal of Radiation OncologyBiologyPhysics. Link
Sources
- 1. Amifostine | C5H15N2O3PS | CID 2141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US8815833B2 - Stable amifostine liquid concentrate - Google Patents [patents.google.com]
- 3. scispace.com [scispace.com]
- 4. Amifostine (Ethyol): pharmacokinetic and pharmacodynamic effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Amifostine Hydrate Transport & Stability Guide
Introduction: The Prodrug Paradox
Amifostine (WR-2721) presents a unique stability challenge because it is a prodrug . It relies on a phosphorylated tail to remain inactive and stable. Premature removal of this phosphate group (dephosphorylation) during transport does not just "degrade" the molecule; it activates it into the free thiol WR-1065 .
While WR-1065 is the cytoprotective agent you want in vivo, it is chemically volatile ex vivo. Once formed in the vial/container, it rapidly oxidizes into disulfides (WR-33278), rendering the compound useless for precise dosing.
This guide provides the decision logic and analytical protocols to assess if your shipment has been compromised.
Module 1: Immediate Arrival Assessment
Scenario: Your shipment of Amifostine Hydrate arrived. The dry ice has sublimated, or the blue ice packs are melted. The container feels warm.
The "Warm Package" Decision Matrix
Do not discard the product immediately. Solid Amifostine Hydrate (crystalline trihydrate) is significantly more robust than its solution form. Use this logic flow to determine the next step.
Figure 1: Decision logic for assessing incoming Amifostine Hydrate shipments based on physical state and exposure duration.
Troubleshooting FAQ
Q: The certificate says "Store at -20°C," but it arrived at room temperature. Is it ruined? A: Likely not. The -20°C recommendation is for long-term storage (years) to prevent slow hydrolysis. Short-term excursions (up to 2 weeks) at controlled room temperature (20-25°C) for the lyophilized powder are generally acceptable and supported by stress-testing data [1]. However, if the powder appears yellow or sticky (hygroscopic clumping), moisture has entered, and hydrolysis is probable.
Q: Can I refreeze the vial if it arrived thawed? A:
-
If Solid: Yes. Place it immediately into -20°C storage.
-
If Solution: No. Freeze-thaw cycles drastically accelerate the hydrolysis of the thiophosphate bond. If a solution arrives thawed, it must be used immediately (within 6-8 hours) or discarded.
Module 2: The Science of Instability
To troubleshoot effectively, you must understand the degradation mechanism. Amifostine is not destroyed by heat directly; it is destroyed by moisture-catalyzed hydrolysis , which is accelerated by heat.
Degradation Pathway
-
Hydrolysis: Water attacks the phosphate bond, releasing the active thiol (WR-1065).
-
Oxidation: The free thiol reacts with oxygen (or another thiol) to form a disulfide bridge (WR-33278).
Key Indicator: Pure Amifostine is a white crystalline powder.[1] The degradation products (disulfides) are often yellowish and less soluble in water.
Figure 2: The degradation cascade of Amifostine. Note that the formation of WR-1065 is the critical failure point during transport.
Module 3: Verification Protocols (The "Gold Standard")
If your shipment fell into the "QUARANTINE" category in Figure 1, perform this purity check before using the compound in critical experiments.
Protocol: RP-HPLC Purity Check
This method separates the parent drug (Amifostine) from its primary degradation product (WR-1065).
Prerequisites:
-
Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).[2]
-
Detection: UV at 210 nm (Amifostine has low UV absorbance; 210 nm is required for the phosphate backbone) or Electrochemical Detection (ECD) for higher sensitivity [2].
| Parameter | Specification |
| Mobile Phase | Methanol : 0.05M Phosphate Buffer (pH 3.0) [5:95 v/v] |
| Flow Rate | 1.0 mL/min |
| Injection Vol | 20 µL |
| Run Time | ~15 minutes |
| Expected RT | Amifostine: ~3-5 min | WR-1065: ~7-9 min (varies by column) |
Step-by-Step Procedure:
-
Preparation: Dissolve 1 mg of the received Amifostine in 1 mL of degassed Mobile Phase.
-
Note: Use degassed solvents to prevent immediate oxidation of any free thiol present.
-
-
Immediate Injection: Inject within 5 minutes of reconstitution.
-
Analysis:
-
Pass: Single peak >98% area at Amifostine retention time.
-
Fail: Presence of secondary peak (WR-1065) >2%.
-
Alternative: The "Solubility Test" (Low Tech) If HPLC is unavailable, perform a solubility limit test.
-
Amifostine Trihydrate is freely soluble in water (>400 mg/mL).[1]
-
The disulfide degradation product (WR-33278) has significantly lower aqueous solubility.
-
Test: Attempt to dissolve 50 mg in 1 mL water. If the solution is cloudy or requires vortexing/heating, degradation has occurred .
Module 4: Storage & Handling Best Practices
Q: How should I store the powder for maximum shelf life? A:
-
Temperature: -20°C is optimal. 4°C is acceptable for active use (weeks).
-
Container: Desiccated! Moisture is the enemy. Keep the vial tightly sealed with a desiccant pack in the secondary container.
Q: I need to inject it into mice. How long is the solution good for? A:
-
Room Temp (25°C): Stable for 5 hours [3].
-
Refrigerated (4°C): Stable for 24 hours .
-
Protocol Tip: Always reconstitute immediately before administration. Never store "stock solutions" of Amifostine for weeks, even frozen.
References
-
US Patent 8815833B2. Stable amifostine liquid concentrate. (2014).[3] Demonstrates stability profiles of amifostine formulations under varying thermal conditions.
-
Development and Validation of an HPLC Method for Determination of Amifostine. PubMed. Describes the separation of Amifostine and WR-1065 using ion-pairing or standard RP-HPLC.
-
Ethyol (Amifostine) Prescribing Information. FDA.gov. Provides official stability data for reconstituted solutions (5 hours at 25°C).
Sources
Reducing toxicity of Amifostine hydrate in combination therapies
Status: Operational | Tier: Level 3 (Senior Application Scientist) Topic: Reducing Toxicity & Optimizing Efficacy in Combination Therapies
Welcome to the Amifostine Technical Support Center.
This guide is designed for researchers and clinicians encountering stability, toxicity, or efficacy challenges with Amifostine (WR-2721). Unlike standard package inserts, this portal addresses the causality of experimental failure and provides field-proven protocols to widen the therapeutic window.
Module 1: Formulation & Stability Troubleshooting
Core Directive: Amifostine is a prodrug susceptible to rapid hydrolysis ex vivo. Premature conversion to the free thiol (WR-1065) outside the body leads to toxicity without efficacy.
Common Issue: "My reconstituted solution is cloudy or yellowing."
-
Root Cause: Spontaneous hydrolysis or disulfide formation due to temperature excursions or pH shifts. The active metabolite (WR-1065) is highly reactive; if it forms in the vial, it cannot effectively penetrate tissues and may cause immediate allergic reactions.
-
Solution: Strict temperature adherence.
Table 1.1: Stability Specifications (Reconstituted)
| State | Concentration | Temperature | Max Stability Window |
|---|---|---|---|
| Reconstituted | 50-500 mg/mL | 25°C (Room Temp) | 5 Hours |
| Reconstituted | 50-500 mg/mL | 2°C - 8°C (Refrigerated) | 24 Hours |
| Precipitation | Any | Any | DISCARD IMMEDIATELY |
Protocol: Precision Reconstitution
-
Equilibrate: Bring lyophilized powder to room temperature (approx. 15 mins).
-
Diluent: Use only 0.9% Sodium Chloride (Normal Saline). Do not use D5W (dextrose may accelerate degradation).
-
Volume: Add 9.7 mL of saline to the 500 mg vial (Final Vol: ~10 mL).
-
Technique: Swirl gently. DO NOT SHAKE. Shaking introduces oxygen, accelerating the oxidation of the free thiol if any hydrolysis has occurred.
Module 2: Administration Route Optimization (Toxicity Reduction)
Core Directive: The most effective method to reduce Amifostine-induced toxicity (specifically hypotension) is altering the route of administration from Intravenous (IV) to Subcutaneous (SQ).
FAQ: "Why does my subject experience severe hypotension during IV infusion?"
-
Mechanistic Insight: Rapid IV infusion creates a spike in plasma concentration of the prodrug. Amifostine has direct vasodilatory effects on vascular smooth muscle.
-
Troubleshooting:
-
Hydration: Ensure subject is hyper-hydrated (500mL - 1L saline) prior to infusion.
-
Supine Positioning: Keep subject supine during and for 10 mins post-infusion.
-
The "SQ Switch": Transition to Subcutaneous administration.
-
Evidence-Based Protocol: The Subcutaneous (SQ) "Flat Dose" Research indicates SQ administration significantly reduces grade 3/4 hypotension compared to IV, while maintaining cytoprotection (Kouvaris et al., 2000).
-
Dose: 500 mg (Flat dose, not BSA-adjusted).
-
Volume: Dilute in 2.5 mL Normal Saline (Total volume ~2.5 mL).
-
Site: Two separate injection sites (e.g., abdominal wall) to reduce local pain.
-
Timing: Administer 20–60 minutes prior to radiotherapy/chemotherapy (allows for slower absorption and conversion).
Module 3: Mechanism & Timing (The Window of Selectivity)
Core Directive: Amifostine is not a "shield"; it is a "smart target." It relies on the differential expression of Alkaline Phosphatase (ALP) to protect normal tissue while leaving tumors vulnerable.[1][2]
Visualizing the Pathway
The following diagram illustrates why Amifostine protects normal tissue (High ALP) but not tumors (Low ALP/Hypovascular).
Caption: Differential activation of Amifostine via Alkaline Phosphatase (ALP).[2] Note the lack of conversion in the tumor environment.
FAQ: "Will Amifostine reduce the efficacy of my chemotherapy?"
-
Answer: Unlikely, if timing is correct.
-
Reasoning: Tumors are generally hypovascular and acidic (low pH), which inhibits ALP activity. Therefore, the prodrug is not converted to the active WR-1065 inside the tumor.
-
Critical Constraint: Do not administer Amifostine after chemotherapy. It must be given 15-30 minutes before (IV) or 20-60 minutes before (SQ) to load normal tissues with the protective thiol before the cytotoxic insult arrives.
Module 4: Adverse Event Management (SOPs)
Troubleshooting Guide: Emesis (Nausea/Vomiting)
Amifostine is highly emetogenic. Failure to pre-medicate leads to poor compliance.
Recommended Anti-Emetic Workflow:
Caption: Standard prophylactic anti-emetic timeline to prevent acute emesis.
Key Adjustments:
-
Dexamethasone: Essential unless contraindicated. Synergizes with 5-HT3 antagonists.[3]
-
Hydration: Administer 500mL saline IV before Amifostine. This dilutes the drug locally and supports blood pressure, indirectly reducing nausea triggers associated with hypotension.
References
-
US Food and Drug Administration (FDA). (2017). Ethyol (Amifostine) for Injection: Prescribing Information.
-
Kouvaris, J. R., et al. (2000). Subcutaneous administration of amifostine during fractionated radiotherapy: a randomized phase II study.[4] Journal of Clinical Oncology.
-
Gortec 2000-02 Trial. (2011). Subcutaneous compared with intravenous administration of amifostine in patients with head and neck cancer.[4] Journal of Clinical Oncology.
-
Capizzi, R. L. (1999). The preclinical basis for broad-spectrum selective cytoprotection of normal tissues from cytotoxic therapies by amifostine.[1][5] Seminars in Oncology.[5]
-
BenchChem Technical Support. (2024). Strategies to reduce nausea and vomiting with Amifostine use.
Sources
- 1. Amifostine: the first selective-target and broad-spectrum radioprotector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Amifostine? [synapse.patsnap.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Subcutaneous administration of amifostine during fractionated radiotherapy: a randomized phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Guidelines for the administration of amifostine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Radioprotection: Amifostine Hydrate vs. Vitamin E (α-Tocopherol)
[1]
Executive Summary: The Clinical & Tactical Divergence
In the landscape of radioprotection, Amifostine (WR-2721) and Vitamin E (α-Tocopherol) represent two distinct paradigms: the "Tactical Shield" versus the "Systemic Buffer."
As a Senior Application Scientist, it is critical to understand that while Amifostine remains the clinical gold standard for acute, high-dose protection (specifically in radiotherapy), its utility is sharply limited by a narrow therapeutic window and significant toxicity. Conversely, Vitamin E offers a broad, low-toxicity safety profile suitable for mitigation and long-term oxidative stress management, albeit with significantly lower potency (Dose Reduction Factor).
This guide dissects the mechanistic, quantitative, and experimental differences between these two agents to inform drug development and therapeutic deployment strategies.
Mechanistic Architecture
The efficacy gap between these agents is rooted in their biochemical mechanisms. Amifostine acts as a "prodrug suicide agent" for free radicals, while Vitamin E functions as a membrane-stabilizing chain breaker.
Amifostine: The Thiol-Based Scavenger
Amifostine is an organic thiophosphate prodrug. It is biologically inactive until dephosphorylated by alkaline phosphatase (highly expressed in normal endothelium/tissue, less in acidic tumor environments) into its active metabolite, WR-1065 .
-
Primary Action: WR-1065 accumulates in normal tissues and scavenges free radicals (hydroxyl, superoxide) generated by ionizing radiation.
-
Secondary Action: It donates hydrogen atoms to repair damaged DNA radicals (chemical repair) and induces transient cellular hypoxia by auto-oxidation, further reducing radiotoxicity.
Vitamin E: The Lipid-Phase Chain Breaker
Vitamin E (specifically α-tocopherol) is lipophilic, residing primarily in cell membranes.[1]
-
Primary Action: It intercepts lipid peroxyl radicals (LOO•), preventing the propagation of lipid peroxidation chains that destroy membrane integrity (ferroptosis/necrosis).
-
Secondary Action: It induces the expression of Granulocyte Colony-Stimulating Factor (G-CSF), aiding in the recovery of hematopoietic tissue post-irradiation.[2]
Visualization: Mechanistic Pathways
The following diagram contrasts the activation and protection pathways of both agents.
Figure 1: Dual-pathway comparison showing Amifostine's hydrophilic DNA-centric protection vs. Vitamin E's lipophilic membrane-centric protection.[3][4][5]
Quantitative Performance Analysis
The following data synthesizes preclinical and clinical findings to establish a direct performance comparison.
Table 1: Comparative Efficacy & Profile
| Feature | Amifostine (WR-2721) | Vitamin E (α-Tocopherol) |
| Primary Class | Radioprotector (Prophylactic) | Radioprotector / Mitigator |
| Dose Reduction Factor (DRF) | 2.0 – 2.7 (High Potency) | 1.1 – 1.3 (Low Potency) |
| Optimal Timing | 15–30 mins pre-irradiation | 24 hours pre-irradiation (or post-exposure) |
| Route of Admin | IV or Subcutaneous | Oral, IP, or Subcutaneous |
| Toxicity Profile | High: Hypotension, Nausea, Vomiting (Limit: 910 mg/m²) | Low: Safe at high dietary doses |
| Therapeutic Window | Very Narrow (Rapid clearance) | Wide (Long half-life) |
| Target Organ | Salivary glands, Kidneys, Bone Marrow | Hematopoietic system, Membranes |
| Clinical Status | FDA Approved (Head & Neck CA) | Dietary Supplement / Investigational Mitigator |
Scientist's Note: The DRF (Dose Reduction Factor) is the ratio of the LD50 with the drug to the LD50 without the drug.[2] A DRF of 2.7 (Amifostine) means the organism can withstand nearly 3x the radiation dose. Vitamin E's DRF of 1.2 is modest, serving more as a recovery aid than a shield.
Validated Experimental Protocols
To verify these claims in a drug development setting, the following self-validating protocols are recommended.
Protocol A: In Vitro Clonogenic Survival Assay (The Gold Standard)
This assay measures the reproductive integrity of cells after radiation, the definitive test for radioprotection.
Objective: Determine the Survival Fraction (SF) at 2 Gy (SF2) with and without drug treatment.
-
Cell Seeding: Seed exponential phase cells (e.g., CHO or HUVEC) into 6-well plates. Adjust density based on expected kill (e.g., 200 cells for 0 Gy, 2000 cells for 8 Gy).
-
Drug Treatment (Critical Step):
-
Amifostine Arm: Add 4 mM Amifostine 30 minutes prior to irradiation. (Requires active alkaline phosphatase in media or pre-activation to WR-1065).
-
Vitamin E Arm: Add 50 µM α-Tocopherol 24 hours prior to irradiation (requires uptake time).
-
Control: Vehicle only.
-
-
Irradiation: Expose plates to γ-radiation (Cesium-137 or Cobalt-60) at doses of 0, 2, 4, 6, and 8 Gy.
-
Medium Exchange: Immediately wash cells with PBS and replace with fresh drug-free medium to prevent chemical toxicity from confounding results.
-
Incubation: Incubate for 10–14 days at 37°C until colonies >50 cells form.
-
Fixation & Staining: Fix with crystal violet/methanol solution.[6]
-
Analysis: Count colonies. Calculate Plating Efficiency (PE) and Survival Fraction (SF).
Protocol B: In Vivo 30-Day Survival Assay (Mouse Model)
Objective: Determine the DRF for hematopoietic syndrome (LD50/30).
-
Animals: C57BL/6 mice (n=10 per group), male, 8-10 weeks.
-
Grouping:
-
Vehicle Control + IR
-
Amifostine (200 mg/kg IP, 30 min pre-IR) + IR[7]
-
Vitamin E (400 IU/kg SC, 24h pre-IR) + IR
-
-
Irradiation: Whole-body irradiation (TBI) using a stepped dose range (e.g., 6 Gy to 10 Gy).
-
Monitoring: Monitor survival daily for 30 days.
-
Endpoint: Plot Kaplan-Meier survival curves. Calculate LD50 using Probit analysis.
Visualization: Experimental Workflow
The following diagram outlines the critical timing differences in the experimental workflow.
Figure 2: Chronological workflow emphasizing the pre-incubation requirement for Vitamin E vs. the rapid action of Amifostine.
Strategic Recommendation
For researchers and developers, the choice between these agents depends on the operational envelope :
-
Use Amifostine When:
-
The radiation event is predictable and scheduled (e.g., clinical radiotherapy).
-
Maximum organ protection (Salivary, Renal) is required to prevent acute failure.
-
The subject can be medically managed for hypotension and nausea.
-
Development Focus: Novel delivery systems (nanoparticles) to reduce systemic toxicity while maintaining tissue uptake.
-
-
Use Vitamin E When:
-
The radiation exposure is chronic, low-dose, or accidental (wide window).
-
Safety and tolerability are paramount (e.g., pediatric or geriatric populations).
-
The goal is mitigation (post-exposure recovery) rather than absolute prevention.
-
Development Focus: Synergistic combinations (e.g., Vitamin E + Pentoxifylline) to treat radiation-induced fibrosis.[8]
-
References
-
Singh, V. K., et al. (2013). "Vitamin E: tocopherols and tocotrienols as potential radiation countermeasures."[2] Journal of Radiation Research. Link
-
Kouvaris, J. R., et al. (2007). "Amifostine: the first selective-target and broad-spectrum radioprotector." The Oncologist. Link
-
Seed, T. M., et al. (2019). "The efficacy and safety of amifostine for the acute radiation syndrome." Expert Opinion on Drug Safety. Link
-
Munshi, A., et al. (2005). "Clonogenic Cell Survival Assay." Methods in Molecular Medicine. Link
-
Bhatia, A. L., & Kumar, M. (2012). "In-vivo and in vitro assessments of the radioprotective potential natural and chemical compounds."[9] ResearchGate.[10] Link
Sources
- 1. Vitamin E: tocopherols and tocotrienols as potential radiation countermeasures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitamin E Analogs as Radiation Response Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Determination of cell survival after irradiation via clonogenic assay versus multiple MTT Assay - A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Quantifying Amifostine & Metabolites: A Comparative Guide to HPLC-ECD, Derivatization, and LC-MS/MS
Executive Summary
Quantifying Amifostine (WR-2721) and its active metabolite (WR-1065) presents a distinct "Chemo-Analytical Paradox." While the drug is a potent cytoprotectant, its analysis is plagued by three factors: rapid hydrolysis , auto-oxidation , and a lack of UV chromophores .
This guide moves beyond standard pharmacopeial monographs to compare three distinct analytical strategies: Electrochemical Detection (ECD) , Pre-column Derivatization , and LC-MS/MS . It is designed for researchers requiring high-sensitivity pharmacokinetic (PK) data or stability-indicating assays.
Part 1: The Chemo-Analytical Challenge
Amifostine is a prodrug.[1] Upon administration, it is dephosphorylated by alkaline phosphatase to the active free thiol, WR-1065.[1] However, WR-1065 is highly unstable ex vivo, rapidly oxidizing into the disulfide WR-33278.
The Critical Implication: Any analytical method that fails to "freeze" this metabolic cascade during sample collection will yield false negatives for the active metabolite.
Metabolic Pathway & Degradation Logic
The following diagram illustrates the conversion pathway that dictates sample preparation requirements.
Figure 1: The metabolic cascade of Amifostine.[1] The red dashed line represents the primary analytical risk: ex vivo oxidation during sample handling.
Part 2: Strategic Method Comparison
Method A: HPLC with Electrochemical Detection (ECD)
The "Gold Standard" for Thiol Specificity
Thiols are electroactive. They can be oxidized at specific potentials on gold (Au) or silver (Ag) electrodes. This method allows for the direct quantification of WR-1065 without the need for complex derivatization, preserving the analyte's integrity.
-
Mechanism:
-
Why it works: Amifostine and WR-1065 oxidize at different potentials (typically +0.15 V to +1.0 V vs. Ag/AgCl), allowing selective detection even in complex matrices like plasma.
-
Best For: Clinical PK studies where sensitivity is paramount and MS is unavailable.
Method B: Pre-Column Derivatization (Fluorescence/UV)
The "Accessible" Alternative
Since Amifostine lacks a strong chromophore (weak absorption at 200-210 nm), it is virtually invisible to standard UV detectors at low concentrations. Derivatization attaches a fluorescent tag to the thiol or amine groups.
-
Reagents:
-
Why it works: Shifts detection to highly specific wavelengths (e.g., Ex 350nm / Em 450nm), drastically lowering the Limit of Quantitation (LOQ).
-
Best For: Quality Control (QC) labs with standard HPLC equipment.
Method C: LC-MS/MS (HILIC/Ion-Pairing)
The "Definitive" Identifier
Mass spectrometry offers the highest specificity but struggles with Amifostine's high polarity. Standard C18 columns fail to retain the drug without ion-pairing agents.
-
Mechanism: Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode.
-
Why it works: Detects unique mass fragments (m/z), eliminating interference from plasma proteins.
-
Best For: High-throughput clinical trials and metabolite identification.
Part 3: Performance Benchmarking
The following data aggregates performance metrics from validated methodologies (Shaw et al., Korst et al., and USP general chapters).
| Feature | HPLC-ECD (Au Electrode) | Derivatization (OPA/UV) | LC-MS/MS (HILIC) |
| Primary Analyte | Free Thiols (WR-1065) | Amines/Thiols | All Metabolites |
| LOD (Sensitivity) | ~20 ng/mL (High) | ~500 ng/mL (Moderate) | <1 ng/mL (Ultra) |
| Sample Prep | Simple (Protein Precip.) | Complex (Reaction required) | Simple (Dilute & Shoot) |
| Linearity ( | > 0.998 | > 0.995 | > 0.999 |
| Selectivity | High (Redox specific) | Moderate (Matrix interference) | Very High (Mass specific) |
| Throughput | Medium (Electrode cleaning) | Low (Reaction time) | High |
| Major Downside | Electrode fouling | Derivative stability | Matrix effects |
Part 4: Detailed Experimental Protocols
Protocol 1: The "Stabilized" Sample Preparation (Universal)
Critical: This step is mandatory regardless of the detection method chosen. Failure here invalidates the assay.
Objective: Prevent the conversion of WR-1065 to WR-33278 during handling.
-
Collection: Draw blood into pre-chilled tubes containing Heparin.
-
Immediate Stabilization: Within 30 seconds, add 100 µL of 1.0 M Perchloric Acid (PCA) containing 1 mM EDTA per 1 mL of blood.
-
Why PCA? Precipitates proteins and lowers pH to <3.0, stopping auto-oxidation.
-
Why EDTA? Chelates metal ions (Fe, Cu) that catalyze thiol oxidation.
-
-
Centrifugation: Spin at 4,000 x g for 10 mins at 4°C.
-
Storage: Separate supernatant immediately. Store at -70°C. Do not store at -20°C (degradation occurs within days).
Protocol 2: HPLC-ECD Workflow (Recommended for Research)
System Configuration:
-
Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: 0.1 M Monochloroacetic acid (pH 3.0) with 2-4 mM Sodium Octyl Sulfate (Ion-Pairing agent) and 30% Methanol.
-
Flow Rate: 1.0 mL/min.
-
Detector: Electrochemical Detector (e.g., BASi or Antec).
-
Working Electrode: Gold/Mercury (Au/Hg) or Glassy Carbon coated with Mercury.
-
Potential: +0.15 V (for thiols) vs. Ag/AgCl.
-
Workflow Diagram:
Figure 2: Direct injection workflow for Electrochemical Detection, minimizing sample handling time.
Protocol 3: HPLC-UV with OPA Derivatization (Alternative)
System Configuration:
-
Derivatization Reagent: 20 mg o-phthaldialdehyde (OPA) dissolved in 0.5 mL methanol + 20 µL 2-mercaptoethanol + 5 mL Borate buffer (pH 9.5).
-
Reaction: Mix 100 µL sample + 100 µL Reagent. Incubate 2 mins at Room Temp.
-
Detection: UV at 335 nm or Fluorescence (Ex 340 / Em 455).
Critical Note: This reaction requires high pH (9.5). You must neutralize the acid from the stabilization step immediately before adding the reagent, or the reaction will fail.
References
-
Shaw, L. M., et al. (1986). "Pharmacokinetics of WR-2721." Pharmacology & Therapeutics.
-
Korst, A. E., et al. (1997). "High-performance liquid chromatographic assay using electrochemical detection for the combined measurement of amifostine, WR 1065 and the disulfides in plasma."[4][5] Journal of Chromatography B.
-
Pfeiffer, E., et al. (2020). "Sensitive Quantification of Drug Metabolites Using LC-MS." Technology Networks.
-
Grdina, D. J., et al. (2002). "WR-1065, the Active Metabolite of Amifostine, Mitigates Radiation-Induced Delayed Genomic Instability."[3] Oncogene.
-
ResearchGate Archive. (2008). "Development and Validation of an HPLC Method for Determination of Amifostine and/or Its Metabolite (WR-1065) In Human Plasma Using OPA Derivatization."
Sources
- 1. Development and Validation of an HPLC Method for Determination of Amifostine and/or Its Metabolite (WR-1065) In Human Plasma Using OPA Derivatization and UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WR-1065, the Active Metabolite of Amifostine, Mitigates Radiation-Induced Delayed Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of amifostine and its metabolites in the plasma and ascites of a cancer patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-performance liquid chromatographic assay using electrochemical detection for the combined measurement of amifostine, WR 1065 and the disulfides in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Amifostine Hydrate Efficacy in Hypoxia vs. Normoxia
Executive Summary
Amifostine (WR-2721) is a phosphorylated aminothiol prodrug that, upon dephosphorylation to its active metabolite WR-1065 , acts as a potent broad-spectrum cytoprotectant.[1][2] Its efficacy is governed by a "differential protection" mechanism that relies heavily on the oxygenation and pH status of the target tissue.
-
In Normoxia (Normal Tissue): Amifostine is highly effective. High vascular alkaline phosphatase (ALP) activity and neutral pH facilitate rapid conversion to WR-1065. The metabolite actively competes with molecular oxygen (
) to repair radiation-induced DNA radicals, providing a high Dose Reduction Factor (DRF ~2.7). -
In Hypoxia (Tumor Microenvironment): Amifostine efficacy is significantly reduced. Hypoxia often correlates with acidity (Warburg effect), which inhibits ALP-mediated activation. Furthermore, the scarcity of
renders the "oxygen competition" mechanism less relevant, as hypoxic cells are already radioresistant.
This guide provides a technical analysis of these divergent behaviors, supported by mechanistic pathways, comparative data, and validated experimental protocols.
Mechanistic Divergence: The Oxygen Fixation Competition
To understand the efficacy gap, one must analyze the competition between the radioprotector (WR-1065) and the radiosensitizer (Oxygen) at the site of DNA damage.
The Chemical Repair Paradigm
Ionizing radiation creates transient DNA radicals (
-
Fixation (Damage): In the presence of oxygen,
reacts rapidly withngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> to form a peroxyl radical ( ), which is "fixed" and difficult to repair. -
Restitution (Protection): WR-1065 (containing a free thiol,
) donates a hydrogen atom to the , restoring it to its original state ( ) before oxygen can intervene.
The Critical Ratio: Efficacy depends on the ratio of
Pathway Visualization
The following diagram illustrates the differential activation and competition kinetics in normoxic vs. hypoxic environments.
Figure 1: Mechanistic pathway showing the dependency of Amifostine activation on ALP (influenced by pH/Oxygenation) and the kinetic competition between WR-1065 and Oxygen for the DNA radical.
Comparative Efficacy Analysis
The following table synthesizes experimental data comparing the drug's performance in these two states.
| Feature | Normoxia (Normal Tissue) | Hypoxia (Tumor/Ischemic Tissue) |
| Prodrug Activation | High. Vascular endothelium expresses high ALP; neutral pH optimizes conversion rate. | Low. Acidic extracellular pH (lactate accumulation) inhibits ALP; poor vascularity limits drug delivery. |
| Uptake Mechanism | Active transport (polyamine transport system) is highly active. | Passive diffusion dominates; active transport is often downregulated. |
| Primary Protection Mechanism | H-Atom Donation. WR-1065 outcompetes | Radical Scavenging. Since |
| Oxygen Enhancement Ratio (OER) | Amifostine reduces the effective OER (mimics hypoxia). | Minimal change (tissue is already hypoxic). |
| Dose Reduction Factor (DRF) | ~2.4 – 2.7 (High protection). | ~1.1 – 1.2 (Minimal protection). |
| Clinical Implication | Protects salivary glands, kidneys, and bone marrow. | Does not protect the tumor (therapeutic gain). |
Experimental Protocol: In Vitro Clonogenic Assay
Objective: To quantify the Protection Factor (PF) of Amifostine in cell lines under controlled normoxic vs. hypoxic conditions.
Reagents & Equipment[4]
-
Cell Line: CHO-K1 or V79 (Standard radiobiology models).
-
Drug: Amifostine Hydrate (dissolved in PBS immediately prior to use; prone to auto-oxidation).
-
Enzyme: Exogenous Alkaline Phosphatase (if using cell lines with low endogenous ALP).
-
Hypoxia Chamber: Sealed chamber with 95%
/ 5% flow (Target ).
Workflow Visualization
Figure 2: Step-by-step experimental workflow for determining Amifostine efficacy using a clonogenic survival assay.
Detailed Methodology (Self-Validating)
-
Preparation: Seed cells to achieve 70% confluence.
-
Hypoxia Induction: Place the "Hypoxia" group in a hypoxic chamber for 2 hours prior to drug addition to equilibrate intracellular oxygen tension.
-
Validation: Use a colorimetric hypoxia indicator (e.g., pimonidazole) to confirm hypoxic status.
-
-
Drug Administration:
-
Prepare Amifostine stock (fresh).
-
Add to media (Final concentration typically 2–4 mM).
-
Crucial Step: If using pure cell cultures (which lack vascular ALP), add 10 U/mL purified Alkaline Phosphatase to the media to ensure conversion to WR-1065.
-
Incubate for 30 minutes.
-
-
Irradiation: Irradiate cells while still in their respective atmospheres. Re-oxygenating hypoxic cells before irradiation invalidates the experiment.
-
Colony Formation: Wash cells, trypsinize, and re-plate at known densities. Incubate for 7–14 days.
-
Calculation:
-
Calculate Plating Efficiency (PE) and Surviving Fraction (SF).
-
Plot Log(SF) vs. Dose.
-
Protection Factor (PF): Calculate the ratio of radiation doses required to produce the same biological effect (e.g., cell kill at 2 Gy) with and without the drug.
-
References
-
Koukourakis, M. I., et al. (2003). Amifostine induces anaerobic metabolism and hypoxia-inducible factor 1 alpha.[3] Cancer Chemotherapy and Pharmacology.[4][5]
-
Capizzi, R. L. (1999). Amifostine: The cellular basis for selective protection of normal tissues.[1][3] Seminars in Oncology.
-
Held, K. D. (2025). Factors influencing the oxidation of the radioprotector WR-1065.[1][6][7] Radiation Research.[8]
-
Grimes, D. R., & Partridge, M. (2015). The oxygen fixation hypothesis: a reevaluation. Physics in Medicine and Biology.
-
BenchChem. (2025).[1] Preclinical studies on Amifostine's radioprotective effects.[1][4][5][9] BenchChem Technical Guides.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amifostine for protection from antineoplastic drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amifostine induces anaerobic metabolism and hypoxia-inducible factor 1 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protection of normal tissues from the cytotoxic effects of chemotherapy and radiation by amifostine (WR-2721): preclinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amifostine-mediated protection of normal bone marrow from cytotoxic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Factors influencing the oxidation of the radioprotector WR-1065 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radioprotective action of WR-1065 on radiation-induced DNA strand breaks in cultured Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of amifostine on clonogenic mesenchymal progenitors and hematopoietic progenitors exposed to radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radioprotectants: pharmacology and clinical applications of amifostine - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond the Datasheet: Mastering Amifostine Reproducibility in Clonogenic Assays
Topic: Reproducibility of Amifostine hydrate protection in clonogenic assays Content Type: Publish Comparison Guide
Executive Summary
Amifostine (WR-2721) is the clinical gold standard for radioprotection, yet its performance in in vitro clonogenic assays is notoriously erratic. This variability rarely stems from the compound itself but from a failure to replicate the specific enzymatic environment required for its activation.
This guide moves beyond generic protocols to address the "Prodrug Trap" —the reliance on variable cellular alkaline phosphatase (ALP) levels. We provide a self-validating workflow that compares Amifostine against its active metabolite (WR-1065) and standard antioxidants, ensuring your Dose Modification Factors (DMF) are both high and reproducible.
Part 1: The Mechanistic Barrier to Reproducibility
To fix reproducibility, one must understand the failure mode. Amifostine is not a direct radioprotector.[1][2][3] It is a phosphorylated prodrug.[4] It is cytologically inert until dephosphorylated by Alkaline Phosphatase (ALP) into its active thiol form, WR-1065 .[5][6][7]
The Reproducibility Gap:
-
In Vivo: Normal endothelium expresses high levels of ALP, rapidly activating the drug.
-
In Vitro: Most immortalized cell lines (especially tumor lines) downregulate membrane-bound ALP. Furthermore, standard Fetal Bovine Serum (FBS) often undergoes heat inactivation, which destroys endogenous ALP.
-
Result: Researchers adding Amifostine to ALP-deficient cultures observe zero protection , leading to false negatives.
Mechanism of Action Visualization
The following diagram illustrates the critical activation pathway and the points of failure in standard assays.
Figure 1: The activation cascade of Amifostine.[5] Without sufficient Alkaline Phosphatase (ALP) in the media, the prodrug remains inactive, leading to assay failure.
Part 2: Comparative Performance Guide
When designing a radioprotection study, selecting the right control is vital. Below is a comparison of Amifostine against its active metabolite and a standard antioxidant (N-Acetylcysteine).
| Feature | Amifostine (WR-2721) | WR-1065 (Active Metabolite) | N-Acetylcysteine (NAC) |
| Role | Clinical Prodrug | Active Thiol Agent | General Antioxidant |
| Typical DMF | 2.0 – 2.7 (High) | 2.0 – 2.7 (High) | 1.1 – 1.4 (Low/Moderate) |
| ALP Requirement | Yes (Critical) | No (Direct Action) | No |
| Stability | High (Stable in powder) | Low (Oxidizes rapidly to disulfides) | Moderate |
| Reproducibility Risk | High (Dependent on enzyme levels) | Low (If handled under N2) | Low |
| Optimal Concentration | 2 – 4 mM | 4 mM | 1 – 10 mM |
| Best Use Case | Clinical translation studies | Mechanistic in vitro assays | ROS scavenging controls |
Senior Scientist Insight: If your specific goal is to study the cellular response to thiols, skip the prodrug and use WR-1065 . Use Amifostine only if you are explicitly studying the prodrug conversion or modeling clinical biodistribution.
Part 3: Optimized Experimental Protocol
This protocol incorporates an Exogenous Activation Step to guarantee reproducibility.
Materials
-
Amifostine Hydrate: Dissolve immediately before use.
-
Exogenous Alkaline Phosphatase (ALP): Porcine or Bovine kidney origin (Sigma or equivalent).
-
Media: RPMI or DMEM supplemented with non-heat-inactivated FBS (if possible), or standard media supplemented with exogenous ALP.
The "Self-Validating" Workflow
-
Cell Preparation: Plate cells (e.g., CHO, HeLa, HUVEC) to reach 70% confluency on the day of irradiation.
-
Drug Preparation (The Critical Step):
-
Prepare a 100x stock of Amifostine in PBS.
-
Validation Check: If using heat-inactivated serum, you must add purified ALP to the media at a final concentration of 0.5 – 1.0 U/mL .
-
-
Incubation:
-
Add Amifostine (Final conc: 2–4 mM) + ALP (if required).
-
Incubate for 30 minutes at 37°C .
-
Note: 37°C is mandatory; hydrolysis is negligible at 4°C.
-
-
Irradiation:
-
Irradiate cells (0–8 Gy) in the presence of the drug.
-
-
Washout:
-
Immediately aspirate media.
-
Wash 2x with PBS.
-
Reasoning: Prolonged exposure to WR-1065 post-irradiation can be cytotoxic and confound survival data.
-
-
Plating: Trypsinize and plate known cell numbers for colony formation.
Experimental Workflow Visualization
Figure 2: Step-by-step timeline for Amifostine clonogenic assays. Note the specific requirement for ALP addition and immediate washout.
Part 4: Troubleshooting & Validation
Symptom: No protection observed (DMF ≈ 1.0).
-
Cause 1: Lack of ALP.[6]
-
Fix: Add 1 U/mL porcine kidney ALP to the media during the 30-minute pre-incubation [1].
-
-
Cause 2: pH too low.
-
Fix: Ensure media pH is 7.2–7.4. Acidic environments inhibit ALP activity and thiol uptake [2].
-
-
Cause 3: Drug added too late.
-
Fix: Amifostine requires 15–30 minutes to hydrolyze and accumulate intracellularly. Adding it immediately before IR is ineffective [3].
-
Symptom: High toxicity in drug-only controls.
-
Cause: Prolonged exposure.
-
Fix: Ensure the drug is washed off immediately after irradiation. WR-1065 can disrupt cell cycle progression if left for hours [4].
-
References
-
Amifostine: The First Selective-Target and Broad-Spectrum Radioprotector. Source: National Institutes of Health (PubMed) [Link]
-
Amifostine for Protection from Antineoplastic Drug Toxicity. Source: National Institutes of Health (PubMed) [Link]
-
Radioprotective Effects of Amifostine In Vitro and In Vivo Measured with the Comet Assay. Source: Strahlentherapie und Onkologie [Link]
-
Free Thiol Form of Amifostine Affects Cell Cycle and Apoptosis. Source: Cancer Research [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Clinical Pharmacokinetics of Amifostine and WR1065 in Pediatric Patients with Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amifostine alleviates radiation-induced lethal small bowel damage via promotion of 14-3-3σ-mediated nuclear p53 accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Amifostine for protection from antineoplastic drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Operational Guide: Amifostine Hydrate Proper Disposal Procedures
[1]
Executive Summary & Mechanism of Action
Amifostine hydrate (WR-2721) is a phosphorylated prodrug used clinically as a cytoprotective adjuvant. While its primary form is relatively stable, it is designed to hydrolyze into its active metabolite, WR-1065 (a free thiol) , upon exposure to alkaline phosphatase or specific pH conditions [1].
Why this matters for disposal: Standard disposal methods often overlook the chemical instability of prodrugs. If Amifostine is improperly discarded (e.g., drain disposal), hydrolysis can occur in the plumbing infrastructure, releasing WR-1065. Free thiols are not only odorous but can complex with metal ions in water systems and exhibit different toxicity profiles than the parent compound. Therefore, incineration is the only validated disposal method to ensure complete destruction of the phosphorus-sulfur backbone.
Safety Assessment & Physical Properties
Before initiating any disposal workflow, operators must verify the compound's state. Amifostine hydrate is hygroscopic; improper storage can lead to liquefaction, altering the spill response protocol.
Table 1: Hazard Profile & PPE Requirements
| Parameter | Specification | Operational Implication |
| CAS Number | 112901-68-5 (Hydrate) | Use for waste manifesting. |
| GHS Classification | Acute Tox. 4 (Oral) ; H302 | Harmful if swallowed.[1] Avoid generating dust.[2][3][4] |
| Physical State | Crystalline Solid (Hygroscopic) | Keep desiccated. Absorbs moisture rapidly. |
| Target Organs | Nerves, Cardiovascular System | Hypotension risk upon significant exposure. |
| Required PPE | Nitrile gloves (double-gloved), N95/P100 respirator, Safety Goggles, Lab Coat | Prevents dermal absorption and inhalation of particulates. |
Critical Note: Amifostine is NOT P-listed or U-listed under US EPA RCRA regulations [2]. However, due to its toxicity and pharmaceutical nature, it must be managed as Hazardous Chemical Waste to prevent environmental release.
Spill Response & Decontamination Logic
The following workflow utilizes a self-validating decontamination system . We utilize sodium hypochlorite (bleach) not just for sanitation, but for chemical oxidation .
The Chemistry of Decontamination:
If Amifostine hydrolyzes, it forms the thiol WR-1065.[5]
Diagram 1: Integrated Spill Response Workflow
Caption: Decision matrix for Amifostine spill management, emphasizing chemical oxidation of thiols prior to final waste packaging.
Disposal Procedures (Step-by-Step)
A. Solid Waste (Expired Powder or Contaminated Solids)
-
Segregation: Do not mix with oxidizing acids or strong bases in the waste stream, as this may trigger premature hydrolysis or exothermic reactions.
-
Containerization: Place the original vial or contaminated debris into a clear, sealable polyethylene bag (4 mil thickness) .
-
Secondary Containment: Place the sealed bag into a rigid hazardous waste drum (fiber or plastic).
-
Labeling: Affix a hazardous waste label.
B. Liquid Waste (Stock Solutions)
NEVER pour Amifostine solutions down the drain.
-
Collection: Pour liquid waste into a dedicated high-density polyethylene (HDPE) carboy labeled for "Aqueous Toxic Waste."
-
Compatibility: Ensure the carboy does not contain strong oxidizers (like Nitric Acid), which could react violently with the organic thiophosphate.
-
Disposal Path: The carboy must be sent to a licensed Treatment, Storage, and Disposal Facility (TSDF) for fuel blending or incineration .
Regulatory Compliance & Classification
US EPA (RCRA) Status
Amifostine is not currently listed on the P-list (Acutely Hazardous) or U-list (Toxic Waste). Therefore, it is classified as a Non-RCRA Regulated Hazardous Waste in most jurisdictions unless it exhibits characteristic toxicity (D-codes) via TCLP testing [4].
Best Practice Recommendation: Despite the lack of a specific RCRA code, treat as Hazardous Pharmaceutical Waste .
-
Waste Code for Manifest: If your facility requires a code for non-regulated toxics, use state-specific codes (e.g., California code 141) or "Non-Regulated Chemical Waste."
-
Destruction Method: High-temperature incineration equipped with scrubbers is required to manage the Phosphorus (P) and Sulfur (S) combustion byproducts (POx and SOx gases).
References
-
PubChem. (n.d.). Amifostine | C5H15N2O3PS.[1] National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
United States Environmental Protection Agency (EPA). (2023). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. 40 CFR Part 266 Subpart P. Retrieved from [Link]
Sources
- 1. Documents [merckmillipore.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fishersci.com [fishersci.com]
- 5. caymanchem.com [caymanchem.com]
- 6. echemi.com [echemi.com]
- 7. DE69333453T2 - CRYSTALLINE AMIFOSTINE COMPOSITIONS AND METHOD FOR THEIR PREPARATION AND THEIR USE - Google Patents [patents.google.com]
- 8. epa.gov [epa.gov]
Personal protective equipment for handling Amifostine hydrate
Executive Safety Summary
Immediate Action Card for Laboratory Personnel
Amifostine Hydrate is a potent organic thiophosphate prodrug.[1] While it is a cytoprotective agent used clinically to reduce chemotherapy toxicity, in the laboratory, it must be handled as a hazardous pharmaceutical compound. Its biological activity as a free radical scavenger and DNA repair modulator necessitates strict containment to prevent occupational exposure.
| Parameter | Critical Specification |
| Primary Hazard | Acute Toxicity (Oral/Dermal); Potential Irritant.[1] |
| Glove Standard | Nitrile, ASTM D6978 compliant (Chemo-rated).[1] Double-gloving recommended for powder handling.[1] |
| Respiratory | N95/P100 if outside a biosafety cabinet; Primary engineering control (BSC/Fume Hood) preferred.[1] |
| Storage | Refrigerate (2°C to 8°C).[1][2] Hygroscopic —protect from moisture to maintain stoichiometry.[1] |
| Solubility | Freely soluble in water.[1][3] Exothermic reaction is negligible, but avoid aerosolization during reconstitution.[1] |
Scientific Context & Risk Profile (The "Why")
To trust the protocol, you must understand the molecule.[1] Amifostine is not a simple irritant; it is a prodrug designed to be biologically active in tissue.[1][3]
Mechanism of Action
Amifostine itself is inactive.[1] Upon systemic absorption (or accidental inhalation/ingestion), it is dephosphorylated by alkaline phosphatase to its active metabolite, WR-1065 (free thiol).[1] This active form scavenges reactive oxygen species (ROS).[1][4]
Why this matters for safety: While the drug protects patients, occupational exposure can disrupt normal cellular redox states in healthy researchers.[1] Furthermore, as a hydrate, the powder is prone to static charge, increasing the risk of airborne particulate dispersion during weighing.[1]
Figure 1: Biological activation pathway of Amifostine.[1] Occupational exposure leads to unintended systemic generation of WR-1065.[1]
PPE Specifications & Hierarchy of Controls
Do not rely on generic "lab safety" rules. For Amifostine, we utilize a tiered approach based on the state of matter (Powder vs. Solution).[1]
The PPE Matrix
| Protection Zone | Component | Specification | Rationale |
| Hand Protection | Gloves | Nitrile (0.11mm min) Standard: ASTM D6978 | Latex is permeable to many thiols.[1] Nitrile offers superior chemical resistance.[1] Double gloving is required for powder handling to visualize outer glove breaches.[1] |
| Respiratory | Primary | Fume Hood / BSC | Engineering controls are superior to masks.[1] Use a Class II Biosafety Cabinet if available.[1] |
| Secondary | N95 or P100 Respirator | Required only if weighing outside a hood or cleaning a dry spill.[1] | |
| Eye/Face | Eyewear | Chemical Splash Goggles | Safety glasses are insufficient for powders that can drift behind lenses.[1] |
| Body | Garment | Lab Coat (Buttoned) | Tyvek sleeves recommended if handling quantities >100mg to prevent cuff contamination.[1] |
Operational Protocols
Protocol A: Precision Weighing (The High-Risk Zone)
Risk: Amifostine hydrate is a crystalline solid.[1] Friction during spatulation creates static charge, causing "particle jump" and potential inhalation.[1]
-
Preparation: Place an ionizing fan or anti-static gun near the balance inside the hood.[1]
-
Containment: Weigh into a tared vial, not onto weighing paper. This minimizes transfer steps where dust is generated.[1][5]
-
Hydrate Correction: Remember that Amifostine Trihydrate (MW ~268.[1]2) differs from Anhydrous (MW ~214.2).[1]
-
Calculation: To get 100mg active drug, weigh:
.[1]
-
-
Decontamination: Wipe the balance area with a moist paper towel (water) immediately after use to solubilize and remove invisible dust.[1]
Protocol B: Solubilization & Reconstitution
Risk: Aerosol generation during needle withdrawal or vigorous mixing.[1]
-
Technique: Add solvent slowly down the side of the vial.[1]
-
Venting: If using a septum vial, use a negative pressure technique (pull air out before withdrawing liquid) to prevent over-pressurization and spray-back.[1]
-
Stability: Reconstituted solutions are prone to oxidation.[1] Use immediately or store at 4°C for short durations (refer to specific product sheet for stability windows).
Protocol C: Spill Response Strategy
A spill of Amifostine is a hazardous drug release.[1]
Figure 2: Decision logic for Amifostine spill remediation.[1] Note the requirement to wet-wipe powders to prevent aerosolization.[1]
Disposal & Waste Management
Amifostine must not be disposed of down the drain.[1]
-
Solid Waste: Vials, weighed powder, and contaminated gloves must go into RCRA Hazardous Waste containers (often labeled "Cytotoxic/Chemo" or "P-listed" equivalent depending on local regulations, though Amifostine is not strictly P-listed, it is treated with similar caution).[1]
-
Liquid Waste: Collect in a dedicated carboy labeled "Aqueous Waste with Organic Thiophosphates."[1]
-
Deactivation: While no specific "kill" agent is universally mandated, oxidation with 10% bleach (sodium hypochlorite) followed by a water rinse is effective for surface decontamination.[1]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2141, Amifostine.[1] PubChem. Available at: [Link][1]
-
Centers for Disease Control and Prevention (CDC). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings.[1] CDC.gov.[1] Available at: [Link][1]
-
Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs.[1][6] OSHA.gov.[1] Available at: [Link][1]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
